

Stability and degradation profile of 4-Chloro-N-methylpicolinamide hydrochloride

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Compound of Interest

Compound Name: 4-Chloro-N-methylpicolinamide hydrochloride

Cat. No.: B563550

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Technical Support Center: 4-Chloro-N-methylpicolinamide Hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability and degradation profile of **4-Chloro-N-methylpicolinamide hydrochloride**. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is **4-Chloro-N-methylpicolinamide hydrochloride** and what are its primary applications? **A1:** 4-Chloro-N-methylpicolinamide, CAS Number 220000-87-3, is a high-purity chemical intermediate.^{[1][2]} It is a polar organic compound used in the synthesis of other molecules.^[3] It serves as an essential building block for kinase inhibitor precursors and agricultural chemical intermediates.^[1] Specifically, it is a key intermediate in the preparation of the antineoplastic drugs regorafenib and sorafenib.^[3]

Q2: What are the general physicochemical properties of 4-Chloro-N-methylpicolinamide? **A2:** 4-Chloro-N-methylpicolinamide is typically a white to off-white crystalline powder, though it has also been described as a brown or off-white to light yellow solid.^{[1][4][5]} It has a characteristic pyridine-like aroma.^[1] Key properties are summarized in the data table below.

Q3: What are the recommended storage and handling conditions for this compound? A3: For optimal stability, the compound should be stored in a dark place, sealed in a dry environment at room temperature or refrigerated at 2-8°C.[1][6][7] It is stable under an inert atmosphere, and for bulk quantities, maintaining a nitrogen blanket is recommended.[1] Handle in accordance with good industrial hygiene and safety practices, ensuring adequate ventilation.[4][5]

Q4: In which solvents is 4-Chloro-N-methylpicolinamide soluble? A4: It is soluble in DMSO and methanol.[1] It is sparingly soluble in water.[1] Other sources indicate slight solubility in chloroform, dichloromethane, and ethyl acetate.[5][6][7]

Q5: Why are forced degradation studies important for this compound? A5: Forced degradation studies, or stress testing, are crucial for several reasons. They help to establish the intrinsic stability of the molecule, identify potential degradation products, and understand its degradation pathways.[8][9] This information is vital for developing stable formulations, determining appropriate storage conditions and shelf life, and creating stability-indicating analytical methods as required by regulatory agencies like the ICH.[8][10]

Troubleshooting Guide

Q1: My vial of **4-Chloro-N-methylpicolinamide hydrochloride** appears as a brown or yellow solid, not the described white powder. Is it degraded? A1: While typically described as a white to off-white powder, some suppliers' safety data sheets have noted its appearance as a brown or light yellow solid.[1][4][5] This color variation may not necessarily indicate degradation. However, to ensure the integrity of the compound, it is recommended to perform a purity analysis using HPLC.[1] If the purity is below the specified limit (e.g., $\geq 98.5\%$), the compound may have degraded, and a fresh vial should be used.

Q2: I am having difficulty dissolving the compound in water for my experiment. What should I do? A2: The compound is documented as being sparingly soluble in water.[1] For aqueous-based experiments, consider using a co-solvent if your experimental design permits. The compound shows good solubility in DMSO and methanol.[1] For forced degradation studies where aqueous conditions are necessary but solubility is low, the use of organic co-solvents may be considered, provided they are inert and do not react with the compound.[11]

Q3: My reversed-phase HPLC analysis of a stressed sample shows degradation, but I am unsure if the degradation products are from the hydrochloride salt or the active species. How

can I clarify this? A3: This is a known challenge for prodrugs or salts that are sensitive to water. [11] Traditional forced degradation in aqueous conditions may primarily show the degradants of the active species formed after hydrolysis of the parent drug substance.[11] To specifically identify degradants of the **4-Chloro-N-methylpicolinamide hydrochloride** itself, consider performing a forced degradation study under anhydrous conditions using reactive organic solutions.[11] Analysis of these samples using a normal-phase (NP-HPLC) method can help demonstrate that the method is stability-indicating for the drug substance.[11]

Q4: I am observing unexpected peaks in my chromatogram during a stability study. How do I identify them? A4: Unexpected peaks are likely degradation products. To identify these, mass spectrometry (MS) is the recommended technique for peak identification and structure elucidation.[11] By coupling your HPLC to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio of the unknown peaks, which is a critical step in identifying their chemical structures.[9][11]

Data Presentation

Table 1: Physicochemical Properties of 4-Chloro-N-methylpicolinamide

Property	Value	Reference(s)
Chemical Name	4-Chloro-N-methylpicolinamide	[1][2][12]
Synonyms	4-Chloro-N-methylpyridine-2-carboxamide	[2][12]
CAS Number	220000-87-3	[1][2]
Molecular Formula	C ₇ H ₇ ClN ₂ O	[1][2]
Molecular Weight	170.60 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	142-145°C (decomposes)	[1]
Solubility	Soluble in DMSO, methanol; sparingly in water	[1]

Table 2: General Conditions for Forced Degradation Studies

Stress Condition	Reagent/Condition	Typical Duration	Purpose	Reference(s)
Acid Hydrolysis	0.1 M - 1 M HCl	Reflux for 8-12 hours	To assess degradation in acidic environments.	[9]
Base Hydrolysis	0.1 M - 1 M NaOH	Reflux for 8-12 hours	To assess degradation in alkaline environments.	[9]
Neutral Hydrolysis	Water	Reflux for 12 hours	To evaluate hydrolytic stability at neutral pH.	
Oxidation	3% - 30% H ₂ O ₂	Room temp for up to 7 days	To determine susceptibility to oxidation.	
Thermal Degradation	Dry Heat (e.g., 100-250°C)	60 - 300 seconds	To evaluate stability at elevated temperatures.	[13]
Photostability	UV/Visible Light (ICH option 1 or 2)	As per ICH Q1B	To assess degradation upon light exposure.	[8]

Experimental Protocols

Protocol: Forced Degradation Study of **4-Chloro-N-methylpicolinamide Hydrochloride**

Objective: To investigate the degradation profile of **4-Chloro-N-methylpicolinamide hydrochloride** under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) to

identify potential degradants and establish a stability-indicating analytical method.[8][9]

Materials:

- **4-Chloro-N-methylpicolinamide hydrochloride**
- HPLC-grade water, methanol, and acetonitrile
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Class A volumetric flasks, pipettes
- pH meter
- HPLC system with UV/PDA detector and/or Mass Spectrometer
- Photostability chamber
- Oven

Methodology:

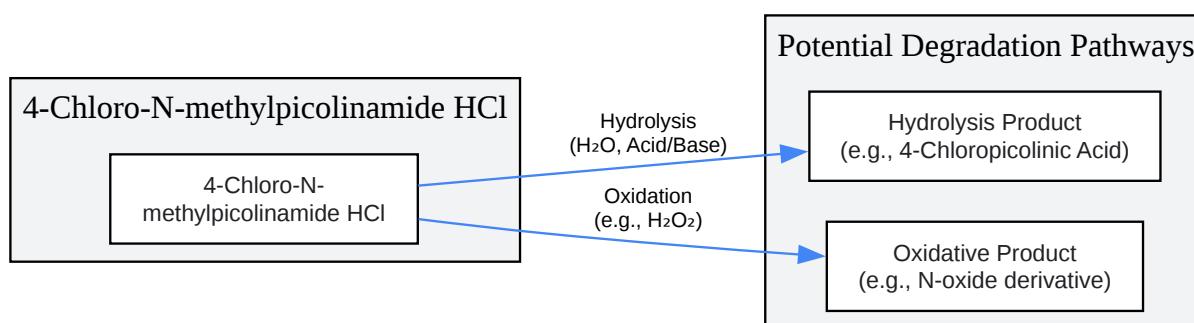
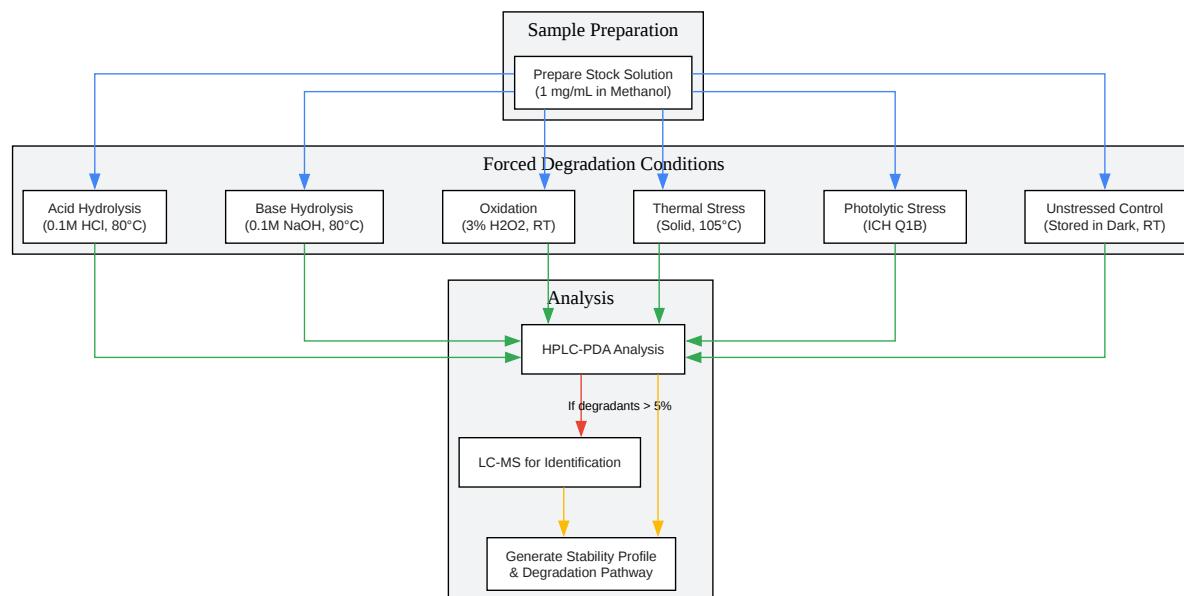
- Preparation of Stock Solution:
 - Accurately weigh and dissolve a known amount of **4-Chloro-N-methylpicolinamide hydrochloride** in a suitable solvent (e.g., methanol or a methanol:water mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Stress Conditions:
 - Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat the solution at 80°C for 8 hours. Withdraw samples at intermediate time points (e.g., 2, 4, 8 hours), cool, and neutralize with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration with mobile phase.

- Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at 80°C for 8 hours. Withdraw samples, cool, and neutralize with 0.1 M HCl. Dilute to the final concentration.
- Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours. Withdraw samples and dilute to the final concentration.
- Thermal Degradation (Solid State): Place a known quantity of the solid compound in an oven at 105°C for 24 hours. After exposure, cool the sample, weigh it, and dissolve it in a suitable solvent to prepare a solution of known concentration.
- Thermal Degradation (Solution): Reflux a solution of the compound in a neutral solvent (e.g., water) for 12 hours. Cool and dilute to the final concentration.
- Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. After exposure, prepare solutions of known concentration.

- Sample Analysis:
 - Analyze all stressed samples, along with a non-stressed control sample, using a developed HPLC method. A reversed-phase C18 column is often a good starting point.
 - The mobile phase could consist of a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.
 - Use a PDA detector to monitor the elution profile at multiple wavelengths and check for peak purity.
 - If significant degradation (5-20%) is observed, the method is considered suitable for demonstrating stability.
 - For identification of degradation products, collect fractions or use an LC-MS system.

- Anhydrous Stress Testing (if applicable):
 - If aqueous hydrolysis is expected to primarily degrade the active species, repeat key stress tests (e.g., thermal, oxidative) under anhydrous conditions using a solvent like tetrahydrofuran (THF).[11]
 - Analyze these samples using a normal-phase HPLC method to specifically assess the stability of the parent drug substance.[11]

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